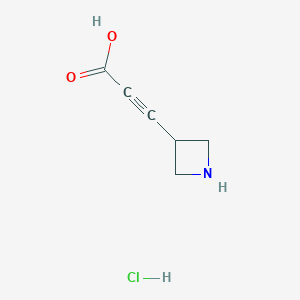![molecular formula C13H8ClN3O B3018142 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-43-3](/img/structure/B3018142.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Study of Chalcones and Oxopyrimidines
Researchers Joshi et al. (2012) explored the synthesis of heterosubstituted chalcones and oxopyrimidines, including compounds derived from 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. These compounds were evaluated for their antimicrobial activity, contributing to the field of medicinal chemistry and antimicrobial research (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).
Synthesis and Anticorrosion Application
Ech-chihbi et al. (2017) examined the inhibition effect of a synthesized organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, on carbon steel corrosion in hydrochloric acid solution. This research highlights the potential application of imidazo[1,2-a]pyrimidine derivatives in the field of material science and corrosion inhibition (Ech-chihbi, Belghiti, Salim, Oudda, Taleb, Benchat, Hammouti, & El-hajjaji, 2017).
Development of Bioactive Pyran Analogs
GÜngÖr (2020) described a process for synthesizing novel imidazo[1,2-a]pyrimidine-based pyran analogs, highlighting the compound's potential as a biological scaffold. This study contributes to the understanding of imidazo[1,2-a]pyrimidine derivatives in developing new biologically active compounds (GÜngÖr, 2020).
Green Synthesis of Imidazo[1,2-a]pyridines
Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, including derivatives like imidazo[1,2-a]pyrimidine-3-carbaldehydes. This study showcases an environmentally friendly approach to synthesizing these compounds (Mohan, Rao, & Adimurthy, 2013).
Application in Organic Synthesis
Alizadeh et al. (2020) developed a metal-free heteroannulation reaction for synthesizing pyrido[1,2-a]pyrimidines/imidazo[1,2-a]pyridines, demonstrating the versatility of these compounds in organic synthesis (Alizadeh, Roosta, & Rezaiyehraad, 2020).
Anti-corrosion Activity of Derivatives
Rehan et al. (2021) synthesized various heterocyclic rings containing the imidazo[1,2-a]pyrimidine moiety and evaluated their anti-corrosion activity. This research demonstrates the potential of these compounds in protecting materials against corrosion (Rehan, Al Lami, & Khudhair, 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
This reaction is a biological process with diverse applications in many fields .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit catalytic activities for the oxidation of catechol to o-quinone .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYRKFYGCLLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)


![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)




![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

